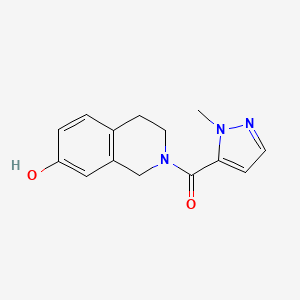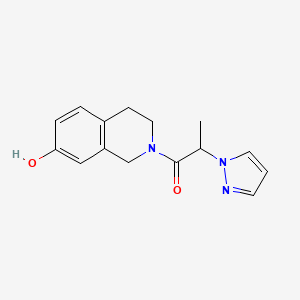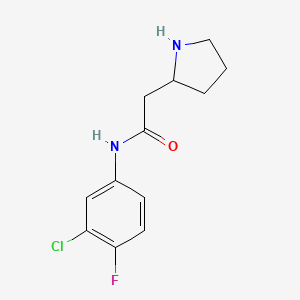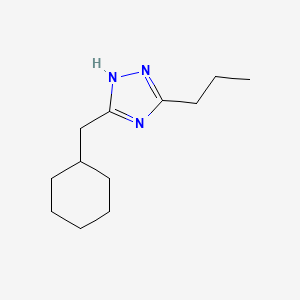![molecular formula C16H18N2O3 B7587795 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid, also known as IPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid also exhibits antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Additionally, 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid in lab experiments is its high purity, which allows for accurate and reproducible results. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is also stable at room temperature, making it easy to handle and store. However, one limitation of using 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. One area of interest is the development of new synthesis methods to improve the yield and purity of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. Another area of interest is the investigation of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid and its potential interactions with other drugs.
Synthesemethoden
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid can be synthesized through a series of chemical reactions, starting with the condensation of indole-3-acetic acid with pyrrolidine. The resulting product is then acetylated with acetic anhydride to yield 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid. This synthesis method has been optimized to produce high yields of 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid with high purity.
Wissenschaftliche Forschungsanwendungen
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-7-3-4-12(18)9-16(20)21)8-11-10-17-14-6-2-1-5-13(11)14/h1-2,5-6,10,12,17H,3-4,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPUCEQUCSBZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)


![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)




![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)